The synthesis of 17R,18S-epoxyeicosatetraenoic acid can be achieved through several methods:
The molecular formula for 17R,18S-epoxyeicosatetraenoic acid is , with a molecular weight of approximately 318.5 g/mol. The compound features a unique three-dimensional structure characterized by an epoxide group at positions 17 and 18 of the eicosatetraenoic acid backbone. The stereochemistry at these positions (R and S) is critical for its biological activity .
17R,18S-epoxyeicosatetraenoic acid participates in various chemical reactions typical of lipid mediators:
The mechanism by which 17R,18S-epoxyeicosatetraenoic acid exerts its effects primarily involves:
Relevant data indicates that modifications to its structure can enhance stability and bioactivity compared to natural forms .
17R,18S-epoxyeicosatetraenoic acid has several scientific uses:
(17R,18S)-Epoxyeicosatetraenoic acid (17R,18S-EEQ) is systematically named as (5Z,8Z,11Z,14Z)-(17R,18S)-17,18-epoxyicosa-5,8,11,14-tetraenoic acid, reflecting its precise structural and stereochemical features [6] [8]. The compound belongs to the epoxyeicosatetraenoic acid (EEQ) family derived from eicosapentaenoic acid (EPA), with the "R,S" descriptor indicating the absolute configuration of the epoxide ring. The carbon atoms at positions 17 and 18 adopt R and S configurations, respectively, creating a chiral center that is crucial for biological activity [1] [8]. The molecular backbone contains four cis-configured double bonds at positions Δ5-6, Δ8-9, Δ11-12, and Δ14-15, constraining the molecule into a characteristic hairpin conformation that facilitates receptor interactions [1] [6]. The compound's structural identity is further defined by its molecular formula (C₂₀H₃₀O₃), molecular weight (318.45 g/mol), and registry numbers (e.g., ChEBI:76953, CAS: 131339-23-6) [6] [8].
Table 1: Chemical Identifiers of (17R,18S)-Epoxyeicosatetraenoic Acid
Identifier Type | Value |
---|---|
Systematic IUPAC Name | (5Z,8Z,11Z,14Z)-(17R,18S)-17,18-Epoxyicosa-5,8,11,14-tetraenoic acid |
ChEBI ID | 76953 |
CAS Registry | 131339-23-6 |
Molecular Formula | C₂₀H₃₀O₃ |
InChIKey | GPQVVJQEBXAKBJ-VDTDYMMTSA-N |
EEQ regioisomers are distinguished by the position of the epoxide group along the 20-carbon chain of EPA. Five primary regioisomers exist: 5,6-EEQ; 8,9-EEQ; 11,12-EEQ; 14,15-EEQ; and 17,18-EEQ [6]. Among these, 17,18-EEQ predominates in mammalian tissues following dietary EPA intake, particularly in the heart, lung, and kidney [1] [6]. This regioisomeric preference arises from the substrate selectivity of cytochrome P450 (CYP) epoxygenases, such as CYP2C and CYP2J subfamilies, which preferentially oxidize the terminal Δ17,18 double bond of EPA [6]. Biologically, 17,18-EEQ exhibits enhanced metabolic stability compared to other EEQs due to its resistance to soluble epoxide hydrolase (sEH)-mediated hydrolysis [1]. Functionally, while 5,6-EEQ and 11,12-EEQ show moderate vasoactive properties, 17,18-EEQ demonstrates superior anti-arrhythmic potency (EC₅₀ ~1-2 nM in cardiomyocytes) and unique GPR40-dependent anti-inflammatory effects not shared by other regioisomers [1] [3] [7].
Table 2: Characteristics of EEQ Regioisomers Derived from EPA
Regioisomer | Primary CYP Sources | Relative Abundance | Key Biological Activities |
---|---|---|---|
5,6-EEQ | CYP2C8, CYP2S1 | Low | Moderate vasodilation |
8,9-EEQ | CYP2C19 | Low | Limited characterization |
11,12-EEQ | CYP2C19, CYP2J2 | Moderate | Vasorelaxation |
14,15-EEQ | CYP2C11, CYP2S1 | Moderate | Anti-inflammatory |
17,18-EEQ | CYP2C8, CYP2J2 | High | Anti-arrhythmic, Anti-inflammatory, Thermogenic |
The physicochemical profile of 17R,18S-EEQ is defined by high lipophilicity (calculated logP ≈7.5) and extremely low aqueous solubility, characteristics inherent to long-chain fatty acid epoxides [1] [6]. These properties facilitate membrane partitioning but necessitate albumin binding for transport in circulation. The compound displays marked chemical lability under physiological conditions due to three vulnerability points:
Stabilization strategies include:
Table 3: Stability Parameters and Stabilization Approaches for 17R,18S-EEQ
Stability Challenge | Half-Life (Approx.) | Stabilization Strategy | Effect on Bioactivity |
---|---|---|---|
sEH hydrolysis | Minutes | Urea/oxamide bioisosteres | Retained/improved activity |
Autooxidation | Hours | Partial saturation of 1,4-dienes | Activity retained in Δ11,12 analogs |
β-oxidation | Hours-days | Terminal amidation (e.g., compound 27) | Activity retained |
Enantioselective synthesis of 17R,18S-EEQ presents challenges due to the need for precise stereocontrol at the epoxide ring and preservation of the cis-double bond geometry. Two primary approaches achieve this:
Chiral Pool Synthesis:This method employs enantiopure starting materials derived from natural sources. EPA is epoxidized using stoichiometric chiral oxidants like Sharpless catalysts or Jacobsen-Katsuki catalysts. However, these methods typically yield moderate enantiomeric excess (ee) (60-85%) and require extensive chromatographic purification to isolate the 17R,18S enantiomer [3] [5].
Biocatalytic Production:The cytochrome P450 BM-3 enzyme from Bacillus megaterium selectively converts EPA to 17(S),18(R)-EpETE with >99% enantiomeric excess [3] [5]. Though this produces the enantiomeric partner, engineered mutants of CYP BM-3 or other bacterial CYP isoforms (e.g., Pseudomonas sp. CYP102A7) can be optimized for 17R,18S production. Biocatalysis offers advantages including mild reaction conditions, high stereoselectivity, and avoidance of heavy metal catalysts [3] [5]. Recent advances utilize metabolic engineering in E. coli co-expressing CYP epoxygenases and cytochrome reductases to achieve titers exceeding 500 mg/L of enantiopure EEQ [3].
Table 4: Enantioselective Synthesis Methods for 17R,18S-EEQ
Synthetic Method | Key Features | Enantiomeric Excess | Yield | Limitations |
---|---|---|---|---|
Chiral oxidants | Sharpless/Jacobsen catalysts | 60-85% | 20-35% | Moderate ee, purification challenges |
Biocatalytic (CYP BM-3 WT) | Aqueous buffer, 25-30°C | >99% (for 17S,18R) | 40-60% | Produces enantiomeric partner |
Engineered CYP mutants | Directed evolution for 17R,18S selectivity | >95% (theoretical) | 50-70% | Developing technology |
The spatial arrangement of double bonds critically determines the biological activity of 17R,18S-EEQ through three mechanisms:
Receptor Binding Complementarity:The Δ11,12-cis-olefin (or alternatively Δ14,15-cis) induces a 120° bend in the carbon chain, creating a U-shaped conformation that optimally fits the ligand-binding pocket of putative EEQ receptors. Saturation of this bond (as in analog 8) or conversion to trans (analog 22) ablates anti-arrhythmic activity by disrupting this topology [1] [2].
Metabolic Resistance:1,4-Diene systems (e.g., C5-C8 and C11-C14) are oxidation hotspots. Partial saturation of these motifs (e.g., analog 7) significantly enhances stability without compromising activity, while full saturation (analog 12) eliminates biological function [1].
Epoxide Positional Flexibility:The 17R,18S-epoxide can be replaced with heterocyclic bioisosteres when critical double bonds are preserved. The 1,3-disubstituted urea analog of 10 (with intact Δ11,12-cis-olefin) retains full negative chronotropic activity on cardiomyocytes, whereas N-methylation of the urea (analog 20) reduces potency by 80%, indicating steric constraints in the binding pocket [1] [7].
Notably, the Δ14,15-trans-olefin combined with 17S,18R-epoxide (analog 14) confers antagonist properties, demonstrating how double-bond geometry and epoxide stereochemistry jointly determine functional outcomes [1] [2].
Table 5: Impact of Structural Modifications on 17R,18S-EEQ Bioactivity
Structural Modification | Effect on Structure | Biological Consequence |
---|---|---|
Δ11,12 saturation (Analog 8) | Loss of hairpin conformation | Inactive (0% chronotropic effect) |
Δ11,12 cis→trans (Analog 22) | Linearized carbon chain | Reduced activity (~30% of native EEQ) |
Partial saturation of 1,4-dienes (Analog 7) | Blocked autooxidation sites | Retained activity, enhanced stability |
Terminal ω-hydroxylation (Analog 17) | Introduced polar group | Near-complete inactivation |
Urea replacement of epoxide (Analog 19) | Achiral, sEH-resistant core | Full retention of anti-arrhythmic activity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7